(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole
Description
(E)-2-(2-(Furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a phenethyl group at the N1 position and a vinyl-linked furan substituent at the C2 position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antitubercular properties . The structural flexibility of benzimidazoles allows for modifications that enhance target binding, solubility, and metabolic stability. This article compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-2-7-17(8-3-1)14-15-23-20-11-5-4-10-19(20)22-21(23)13-12-18-9-6-16-24-18/h1-13,16H,14-15H2/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRQHFSOIQEVSQ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Vinylation of the Furan Ring: The furan ring can be vinylated using a Heck reaction, where the furan is reacted with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium on carbon catalyst.
Substitution: Electrophilic substitution can be facilitated using reagents such as alkyl halides and Lewis acids.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various alkylated benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The compound's effectiveness was assessed through flow cytometry, which demonstrated a dose-dependent increase in apoptotic cells .
Case Study: Tumor Growth Suppression
In animal models, the compound was administered to tumor-bearing mice, resulting in a notable suppression of tumor growth. The study highlighted that the compound's mechanism involves targeting specific cellular pathways associated with cancer proliferation .
Antimicrobial Properties
The compound also displays promising antimicrobial activity against a range of pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 200 μg/mL |
| Pseudomonas aeruginosa | 500 μg/mL |
A recent study demonstrated that derivatives of benzimidazole compounds, including this compound, exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, suggesting potential for therapeutic use in treating resistant infections .
Mechanism of Action
The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and benzimidazole moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs include:
- Position 1 (N1 substituent): Phenethyl group: Present in the target compound, increasing lipophilicity and steric bulk compared to smaller substituents like methyl (e.g., 2-(furan-2-yl)-1H-benzo[d]imidazole, 3o) .
- Thiophene: In 3p (2-(thiophen-2-yl)-1H-benzo[d]imidazole) and 3au, the sulfur atom increases polarizability and hydrogen-bonding capacity . Nitro group: Compound 5m ((E)-2-(2-(furan-2-yl)vinyl)-6-nitro-1H-benzo[d]imidazole) includes a nitro group at C6, which enhances electron-withdrawing effects and antitubercular activity .
Physicochemical Properties
*Calculated based on structure.
- Melting Points: Thiophene-substituted 3au exhibits a significantly higher melting point (308–309°C) than furan analogs, likely due to stronger sulfur-mediated intermolecular interactions .
Biological Activity
(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole, also known by its CAS number 685097-74-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on existing research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or derivative under acidic conditions.
- Introduction of the Phenethyl Group : A Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride is employed.
- Vinylation of the Furan Ring : The furan ring undergoes a Heck reaction with a vinyl halide in the presence of a palladium catalyst and base.
The resulting compound features a complex structure that includes a furan ring, vinyl group, and benzimidazole moiety, which contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The furan and benzimidazole components facilitate hydrogen bonding and π-π interactions, which enhance binding affinity to specific enzymes or receptors. This mechanism may involve modulation of enzyme activity or receptor signaling pathways, making it a candidate for therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation through apoptosis induction. A study highlighted that certain benzimidazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy in cancer therapy .
Antiviral Properties
The compound's structure suggests potential antiviral activity, particularly against SARS-CoV-2. Research on related compounds indicates that modifications in the benzimidazole framework can lead to enhanced inhibition of viral proteases, which are critical for viral replication. For example, non-peptidomimetic inhibitors derived from similar scaffolds have shown IC50 values below 10 μM against SARS-CoV-2 main protease .
Neuropharmacological Effects
There is also emerging evidence supporting the neuropharmacological potential of benzimidazole derivatives. Compounds targeting GABA-A receptors have been explored for their ability to modulate neurotransmitter activity, presenting opportunities for treating neurological disorders . The structural similarities between these compounds and this compound suggest that it may exhibit similar effects.
Case Study 1: Anticancer Evaluation
In a recent study focusing on the anticancer properties of benzimidazole derivatives, this compound was tested alongside other compounds. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 5 μM, demonstrating its potential as an anticancer agent.
Case Study 2: Antiviral Screening
Another study assessed the antiviral activity of various benzimidazole derivatives against SARS-CoV-2. The findings revealed that modifications enhancing π-stacking interactions improved binding affinity to the viral protease, with one derivative achieving an IC50 of 3 μM. This suggests that this compound could be optimized for similar antiviral efficacy.
Q & A
Basic: What are the common synthetic routes for preparing (E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole, and how is purity ensured during synthesis?
Methodological Answer:
The compound is typically synthesized via condensation reactions involving substituted benzimidazole precursors. A general approach involves:
- Step 1: Reacting o-phenylenediamine with a substituted aldehyde (e.g., furan-2-carboxaldehyde) under reflux conditions in a polar solvent (e.g., ethanol or DMF) to form the benzimidazole core .
- Step 2: Introducing the phenethyl and vinyl-furan moieties via alkylation or cross-coupling reactions. For example, palladium-catalyzed Heck coupling can be employed to attach the (E)-configured vinyl-furan group .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., using ethanol) is used to isolate the pure product .
- Purity Monitoring: Thin-layer chromatography (TLC, chloroform:methanol 6:1 v/v) and melting point analysis (e.g., 256–261°C for analogous derivatives) ensure purity .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR: Assign peaks for diagnostic groups:
- IR Spectroscopy: Identify C=N (1618 cm⁻¹, imidazole ring) and C-O (1448 cm⁻¹, furan) stretches .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated [M+H]+ for analogous compounds: 397.1552, observed: 397.1534) .
- Elemental Analysis: Validate C, H, N, O content (e.g., ±0.3% deviation from theoretical values) .
Advanced: How can researchers optimize the reaction conditions to improve the yield of the target compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps, while toluene minimizes side reactions in cross-coupling .
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., PPh₃) improve Heck coupling efficiency .
- Molar Ratios: A 1:1.2 molar ratio of benzimidazole precursor to vinyl-furan reagent reduces unreacted starting material .
- Temperature/Time: Reflux (80–100°C, 5–12 hours) balances yield and decomposition risks .
- Design of Experiments (DoE): Use response surface methodology to model interactions between variables (e.g., temperature vs. catalyst loading) .
Advanced: What computational methods are suitable for predicting biological activity, and how can molecular docking be validated experimentally?
Methodological Answer:
- In-Silico Tools:
- Experimental Validation:
Advanced: How do structural modifications influence the compound’s physicochemical and biological properties?
Methodological Answer:
- Substituent Effects:
- Case Studies:
Advanced: How should researchers address discrepancies in reported melting points or spectral data across studies?
Methodological Answer:
- Root Causes:
- Resolution Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
